![molecular formula C14H11NO B6375478 2-Cyano-4-(2-methylphenyl)phenol, 95% CAS No. 1261997-82-3](/img/structure/B6375478.png)
2-Cyano-4-(2-methylphenyl)phenol, 95%
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Overview
Description
2-Cyano-4-(2-methylphenyl)phenol, 95% (also known as 2-cyano-4-(2-methylphenyl)phenol and 4-cyano-2-methylphenol) is an organic compound with a molecular weight of 177.16 g/mol. It is a colorless solid with a melting point of 110-111°C and a boiling point of 211-212°C. It is used in a variety of scientific research applications, including organic synthesis and as a reagent in organic reactions.
Scientific Research Applications
2-Cyano-4-(2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, such as in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, it is used in the synthesis of chromogenic reagents, which are used in analytical chemistry.
Mechanism of Action
2-Cyano-4-(2-methylphenyl)phenol, 95% acts as an electrophile in organic reactions, meaning it can accept electrons from other molecules in the reaction. This allows it to act as a catalyst in the formation of new molecules. In addition, the phenolic group in the molecule can act as a nucleophile, meaning it can donate electrons to other molecules in the reaction. This allows it to act as a reducing agent in the formation of new molecules.
Biochemical and Physiological Effects
2-Cyano-4-(2-methylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some potential as an antioxidant, which could be beneficial in treating oxidative stress-related diseases. In addition, it has been shown to have some potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory conditions.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(2-methylphenyl)phenol, 95% is a useful reagent for a variety of organic synthesis experiments. It is readily available and can be used in a wide range of reactions. It is also relatively stable and non-toxic, making it a safe reagent to use in the laboratory. However, it can be difficult to obtain in large quantities, and it can be expensive to purchase.
Future Directions
2-Cyano-4-(2-methylphenyl)phenol, 95% has the potential to be used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. Future research should focus on exploring the potential of this compound in these areas, as well as its potential as an antioxidant and anti-inflammatory agent. In addition, further research should be conducted on its mechanism of action and its effects on biochemical and physiological processes. Finally, research should be conducted on methods of synthesizing the compound in larger quantities and at lower cost.
Synthesis Methods
2-Cyano-4-(2-methylphenyl)phenol, 95% is synthesized by the reaction of 2-methylphenol with sodium nitrite in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 80°C for a period of two hours. The resulting product is then purified by recrystallization from ethanol and dried.
properties
IUPAC Name |
2-hydroxy-5-(2-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLJGSANPNRZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684608 |
Source
|
Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-methylphenyl)phenol | |
CAS RN |
1261997-82-3 |
Source
|
Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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